1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-
Overview
Description
1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- is a heterocyclic aromatic compound It is part of the benzimidazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 2-nitroaniline with ethyl trifluoroacetate under acidic conditions, followed by cyclization and reduction steps to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the cyclization and reduction steps, while maintaining stringent control over reaction conditions to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Cyclization: The benzimidazole core can be further functionalized through cyclization reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethyl sulfoxide (DMSO).
Cyclization: Acetic acid, heat.
Major Products:
Reduction of Nitro Group: 1-ethyl-2-methyl-6-amino-5-(trifluoromethyl)-benzimidazole.
Substitution Reactions: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
1H-Benzimidazole, 1-ethyl-2-methyl-5-(trifluoromethyl)-: Lacks the nitro group, which may reduce its reactivity and biological activity.
1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-: Lacks the trifluoromethyl group, which may affect its chemical stability and solubility.
Uniqueness: 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-3-16-6(2)15-8-4-7(11(12,13)14)9(17(18)19)5-10(8)16/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAODWIJWEKBHTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=C(C(=C2)C(F)(F)F)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066297 | |
Record name | 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18018-33-2 | |
Record name | 1-Ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18018-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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